molecular formula C18H14BBr2F4N3O B14754781 (1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate

(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate

Cat. No.: B14754781
M. Wt: 534.9 g/mol
InChI Key: XPPMUQUFSRZKHD-KALLACGZSA-N
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Description

The compound (1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[77002,6011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate is a complex organic molecule characterized by its unique tetracyclic structure and the presence of a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the dibromophenyl group: This step involves a substitution reaction where a dibromophenyl group is introduced into the tetracyclic core.

    Formation of the tetrafluoroborate salt: The final step involves the reaction of the intermediate compound with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the substitution reactions.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dibromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

The compound (1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets and pathways involved are currently under investigation, with studies focusing on its potential to modulate enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,9R)-4-(2,6-dichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
  • (1S,9R)-4-(2,6-difluorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate

Uniqueness

The uniqueness of (1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate lies in its specific structural features, such as the presence of the dibromophenyl group and the tetrafluoroborate anion. These features confer unique chemical and physical properties, making it distinct from similar compounds and potentially more suitable for certain applications.

Properties

Molecular Formula

C18H14BBr2F4N3O

Molecular Weight

534.9 g/mol

IUPAC Name

(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate

InChI

InChI=1S/C18H14Br2N3O.BF4/c19-13-6-3-7-14(20)18(13)23-10-22-16(21-23)9-24-15-8-11-4-1-2-5-12(11)17(15)22;2-1(3,4)5/h1-7,10,15,17H,8-9H2;/q+1;-1/t15-,17+;/m1./s1

InChI Key

XPPMUQUFSRZKHD-KALLACGZSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C1[C@@H]2[C@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=CC=C5Br)Br

Canonical SMILES

[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=CC=C5Br)Br

Origin of Product

United States

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